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Compound of Interest

Compound Name: Sodium hydrosulfite, anhydrous

Cat. No.: B106510

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and crystal structure
of anhydrous sodium hydrosulfite (Na2S204), also known as sodium dithionite. The information
presented is collated from crystallographic studies and spectroscopic data, offering a detailed
view of the compound's solid-state architecture.

Molecular Structure of the Dithionite Anion

Anhydrous sodium hydrosulfite is an ionic compound consisting of two sodium cations (Na*)
and one dithionite anion (S20427). The dithionite anion is the key to the compound's chemical
properties. The structure of this anion has been determined by single-crystal X-ray diffraction
and Raman spectroscopy.[1]

The dithionite anion possesses Cz symmetry and is characterized by an unusually long and
weak sulfur-sulfur bond.[1] This elongated S-S bond, measured at approximately 239 pm, is
about 30 pm longer than a typical S-S single bond.[1][2] This bond fragility is a critical factor in
the compound's chemistry, leading to the dissociation of the dithionite anion into [SO2z]~ radicals
in solution.[2]

In the anhydrous solid state, the anion adopts a nearly eclipsed conformation, with an O-S-S-O
torsional angle of 16°.[1] This is in contrast to the dihydrated form (Naz2S204-2H20), where the
anion has a gauche conformation with a 56° torsional angle.[1][2]
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Below is a diagram illustrating the molecular structure of the dithionite anion.

Molecular structure of the dithionite anion (S20427).

Crystal Structure of Anhydrous Sodium Hydrosulfite

The solid-state structure of anhydrous sodium hydrosulfite was determined through X-ray
analysis by J.D. Dunitz in 1956. The crystals are monoclinic, belonging to the space group
P2/c.[3] The structure consists of layers of sodium cations and dithionite anions held together
by strong sodium-oxygen ionic interactions.[3]

The following table summarizes the key crystallographic data for anhydrous sodium

hydrosulfite.
Parameter Value
Crystal System Monoclinic
Space Group P2/c
a 6.404 A
b 6.559 A
c 6.586 A
B 119.51°
Molecules per unit cell (2) 2

Data sourced from Dunitz, J.D. (1956). Acta Crystallographica, 9, 579-586.[3][4]

The key bond length and angle defining the geometry of the dithionite anion in the anhydrous
crystal are presented below.

Parameter Value
S-S Bond Length 239 pm
0O-S-S-0 Torsional Angle 16°
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Data sourced from various spectroscopic and crystallographic studies.[1][2]

The diagram below illustrates the ionic interactions within the crystal lattice.

Dithionite Anion (S20427)

@ i
© 00
O 0

Ionic Interaction

lonic Interaction

e —

Click to download full resolution via product page

lonic interactions in the sodium hydrosulfite crystal lattice.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the molecular and crystal structure of anhydrous sodium hydrosulfite was
achieved using single-crystal X-ray diffraction. While the specific, detailed protocol from the
original 1956 study is not fully available, a general methodology for such an analysis is
provided below.
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Sample Acquisition: A sample of anhydrous sodium dithionite is obtained. The original study
used a sample crystallized by salting out from an agueous solution with sodium chloride.[3]

Crystal Selection: From the bulk sample, a small, single crystal of suitable size and quality
(typically < 0.5 mm in all dimensions) is isolated under a microscope. The crystal should be
well-formed and free of cracks or other defects.

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive
or oil.

Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g.,
Mo Ka or Cu Ka), a goniometer, and a detector (e.g., CCD or CMOS) is used.

Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction
images are collected at different orientations. These images are used to determine the
dimensions and angles of the unit cell and to identify the crystal system.

Intensity Data Collection: A full sphere of diffraction data is collected by rotating the crystal
through a series of angles while exposing it to the X-ray beam. The intensities of the
diffracted X-rays are recorded by the detector.

Data Reduction: The raw diffraction data is processed to correct for experimental factors
such as background noise, polarization, and absorption. The intensities are integrated to
produce a list of unique reflections with their corresponding Miller indices (h,k,l) and
intensities.

Structure Solution: The phase problem is solved using direct methods or Patterson methods
to generate an initial electron density map. This map reveals the positions of the heavier
atoms (in this case, sulfur).

Structure Refinement: The initial atomic model is refined against the experimental data. In
the case of the original study on sodium dithionite, this was achieved through successive
difference Fourier projections.[3] Modern methods employ least-squares refinement to
minimize the difference between the observed and calculated structure factors. This process
refines the atomic positions, and thermal parameters.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://journals.iucr.org/paper?a01749
https://journals.iucr.org/paper?a01749
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Final Model: The final refined structure provides precise information on bond lengths, bond
angles, and the overall molecular and crystal packing. The quality of the final model is
assessed using parameters such as the R-factor.

This generalized protocol outlines the fundamental steps involved in elucidating the crystal
structure of a compound like anhydrous sodium hydrosulfite, providing the foundational data for
the detailed structural analysis presented in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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